Gamma-Valerolactone

Description

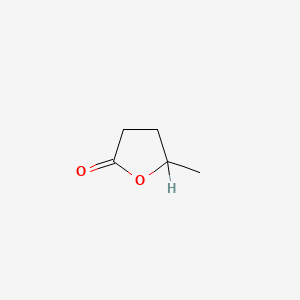

Structure

3D Structure

Properties

IUPAC Name |

5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEKPEKOJKCEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Valerolactone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

219630-19-0 | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219630-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047618 | |

| Record name | 4-Pentanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

178 °F (NTP, 1992) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108-29-2, 57129-69-8 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | γ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7056XK37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Green Solvent: An In-depth Technical Guide to Gamma-Valerolactone Synthesis from Lignocellulosic Biomass

A comprehensive overview for researchers, scientists, and drug development professionals on the catalytic conversion of renewable biomass into a versatile platform chemical.

Gamma-Valerolactone (GVL), a biodegradable, non-toxic compound with a high boiling point and low melting point, is emerging as a pivotal platform chemical with wide-ranging applications as a green solvent, a fuel additive, and a precursor for the synthesis of other valuable chemicals and polymers.[1][2] Its production from abundant and renewable lignocellulosic biomass represents a significant advancement in the development of sustainable biorefineries, offering a viable alternative to petroleum-based products.[1][3] This technical guide delves into the core mechanisms, experimental protocols, and quantitative data surrounding the synthesis of GVL from lignocellulosic feedstocks.

From Biomass to Bio-Based Chemical: The Core Reaction Pathways

The conversion of lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, into GVL is a multi-step process involving the catalytic transformation of carbohydrate fractions.[4] The two principal pathways for GVL synthesis from these polysaccharides converge on the formation of key intermediates: levulinic acid (LA) and furfural.

1. The Levulinic Acid (LA) Pathway:

This is the most extensively studied route for GVL production.

-

Step 1: Hydrolysis and Dehydration of Cellulose (C6 sugars). Cellulose, a polymer of glucose, is first hydrolyzed into glucose monomers. This is typically achieved under acidic conditions. Subsequent acid-catalyzed dehydration of glucose yields 5-hydroxymethylfurfural (HMF), which is then rehydrated to form levulinic acid and formic acid as a co-product.

-

Step 2: Hydrogenation of Levulinic Acid. The crucial final step involves the hydrogenation of the ketone group in levulinic acid to form 4-hydroxypentanoic acid, which spontaneously undergoes intramolecular esterification (lactonization) to yield the stable five-membered ring structure of GVL. This hydrogenation is typically catalyzed by a heterogeneous metal catalyst, such as Ruthenium (Ru), Palladium (Pd), or Platinum (Pt), often supported on carbon. Formic acid, being a co-product of LA synthesis, can also be utilized as an in-situ source of hydrogen for this reduction, enhancing the atom economy of the process.

2. The Furfural Pathway:

Hemicellulose, being a heteropolymer of pentoses (C5 sugars) like xylose, provides an alternative route to GVL via the furfural intermediate.

-

Step 1: Hydrolysis and Dehydration of Hemicellulose (C5 sugars). Similar to cellulose, hemicellulose is first hydrolyzed to its constituent monosaccharides. The acid-catalyzed dehydration of these pentoses, primarily xylose, leads to the formation of furfural.

-

Step 2: Cascade Conversion of Furfural to GVL. The transformation of furfural to GVL is a more complex cascade of reactions that requires multifunctional catalysts. This process typically involves:

-

Hydrogenation of furfural to furfuryl alcohol.

-

Acid-catalyzed ring-opening and rearrangement to form an intermediate such as angelica lactone or levulinic acid esters.

-

Subsequent hydrogenation to yield GVL. This pathway often necessitates catalysts with both Lewis and Brønsted acid sites, in addition to metal sites for hydrogenation.

-

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways from lignocellulosic biomass to Gamma-Valerolactone.

Figure 1: Overview of the primary pathways for GVL synthesis from lignocellulosic biomass.

Figure 2: Reaction mechanism for the conversion of Levulinic Acid to Gamma-Valerolactone.

Quantitative Analysis of GVL Synthesis

The efficiency of GVL production is highly dependent on the feedstock, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: GVL Synthesis from Levulinic Acid (LA) and its Esters

| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | LA Conversion (%) | GVL Yield (%) | Reference |

| Ru/C | H₂ | 130 | 2.7 | 92 | 99 | |

| Ru-Mg/Al mixed oxide | Formic Acid | 150 | 1.5 | ~100 | 99 | |

| Zr-CA | 2-propanol | 130 | 4 | 89 (EL) | 82 | |

| Raney Ni | H₂O (in situ H₂) | 200 | 4 | - | 55.7 | |

| MsOH | - | 112.5 | 6 | - | 78.6 |

*EL: Ethyl Levulinate

Table 2: Direct Conversion of Biomass and Derivatives to GVL

| Feedstock | Catalyst | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |

| Beechwood Sawdust | Ru-MACHO-BH / H₃PO₄ | 140 | 24-120 | 10-26 (wt%) | |

| Cellulose | Raney Ni / Fe | 220 | 5 | 61.9 | |

| Wheat Straw | Raney Ni / Fe | 240 | 6 | 24.6 | |

| Furfural | Ru-MACHO-BH / H₃PO₄ | 100 | 7 | 84 | |

| Furfural | HfCl₄ | 180 | 8 | 64.2 | |

| Hemicellulose (Pubescens) | Pt/C | - | - | 20.0 (wt%) |

Experimental Protocols: A Methodological Framework

The successful synthesis of GVL from lignocellulosic biomass relies on carefully controlled experimental procedures. Below are generalized protocols for the key conversion steps, based on common methodologies reported in the literature.

Protocol 1: Acid Hydrolysis of Lignocellulosic Biomass to Levulinic Acid

-

Reactor Setup: A high-pressure batch reactor equipped with a stirrer and temperature control is typically used.

-

Reactant Charging: The lignocellulosic biomass (e.g., wood chips, corn stover) is loaded into the reactor along with an aqueous solution of a mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). A GVL/water mixture can also be employed as the solvent system.

-

Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 150 to 200°C under autogenous pressure. The reaction time can vary from 30 minutes to several hours.

-

Product Separation: After cooling, the solid residue (lignin and unreacted cellulose) is separated by filtration. The aqueous phase, containing levulinic acid, formic acid, and other soluble products, is then collected for further processing.

Protocol 2: Catalytic Hydrogenation of Levulinic Acid to GVL

-

Catalyst Preparation: A supported metal catalyst (e.g., 5 wt% Ru/C) is typically used.

-

Reactor Setup: The hydrogenation is carried out in a high-pressure autoclave.

-

Reactant Charging: The levulinic acid solution, solvent (e.g., water, methanol), and the catalyst are charged into the reactor.

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 1.2 MPa). The mixture is then heated to the reaction temperature (e.g., 130°C) with constant stirring for a specified duration (e.g., 2-4 hours).

-

Product Analysis: After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product is then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of levulinic acid and the yield of GVL.

A Generalized Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of GVL from lignocellulosic biomass.

Figure 3: A generalized experimental workflow for GVL synthesis from lignocellulosic biomass.

Conclusion and Future Outlook

The synthesis of Gamma-Valerolactone from lignocellulosic biomass is a testament to the potential of biorefineries to produce sustainable chemicals and fuels. While significant progress has been made in developing efficient catalytic systems, particularly for the conversion of levulinic acid, challenges remain. The direct, one-pot conversion of raw biomass to GVL with high yields is still an area of active research. Future efforts will likely focus on the development of more robust, cost-effective, and selective catalysts that can efficiently fractionate lignocellulose and convert the resulting intermediates in a cascade fashion. The optimization of reaction conditions to minimize energy input and the integration of GVL production into a broader biorefinery concept, where all biomass components are valorized, will be crucial for the economic viability and large-scale implementation of this green technology.

References

Gamma-Valerolactone (GVL) as a Sustainable Solvent: A Fundamental Principles Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-valerolactone (GVL) is a biomass-derived, biodegradable, and low-toxicity solvent that is emerging as a promising sustainable alternative to conventional volatile organic compounds (VOCs) in a wide range of applications, including chemical synthesis, biomass processing, and drug formulation.[1][2][3] Its unique physicochemical properties, such as a high boiling point, low vapor pressure, and miscibility with water and many organic solvents, make it an attractive green solvent.[4][5] This technical guide provides an in-depth overview of the fundamental principles of GVL as a sustainable solvent, including its synthesis, key properties, and diverse applications, with a focus on experimental protocols and quantitative data.

Core Principles of GVL as a Sustainable Solvent

Synthesis of Gamma-Valerolactone

The primary route for the production of GVL is through the catalytic hydrogenation of levulinic acid (LA), which is readily derived from the acid-catalyzed dehydration of C6 sugars from lignocellulosic biomass. This process typically involves the use of a heterogeneous catalyst, often a noble metal such as Ruthenium (Ru) or Palladium (Pd) on a solid support. Formic acid, which can be co-produced with levulinic acid from biomass, can also be utilized as an in-situ source of hydrogen.

The synthesis can also proceed from other biomass-derived feedstocks like furfural. The conversion of furfural to GVL is a more complex cascade reaction involving hydrogenation, hydrolysis, and ring-opening/closing steps.

Diagram: Synthesis Pathways of GVL from Biomass

Caption: Key pathways for the synthesis of GVL from lignocellulosic biomass.

Physicochemical Properties

GVL possesses a unique combination of physical and chemical properties that underpin its utility as a sustainable solvent. It is a colorless liquid with a mild, sweet odor. Its high boiling point and flash point contribute to its low volatility and enhanced safety profile compared to many conventional solvents. GVL is fully miscible with water and a wide range of organic solvents, a property that is crucial for its application in biomass fractionation and as a versatile reaction medium.

Table 1: Physicochemical Properties of Gamma-Valerolactone (GVL)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | ~207-208 °C | |

| Melting Point | -31 °C | |

| Density | ~1.05 g/cm³ at 25 °C | |

| Flash Point | ~96 °C (Closed Cup) | |

| Vapor Pressure | ~0.4 mmHg at 20 °C | |

| Water Solubility | Miscible | |

| logP | -0.270 |

Ecotoxicity and Biodegradability

A key driver for the adoption of GVL is its favorable environmental profile. Studies have shown that GVL exhibits low acute toxicity towards various aquatic organisms. Furthermore, it is readily biodegradable, which minimizes its environmental persistence. This contrasts sharply with many conventional polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to their toxicity.

Applications in Research and Development

Biomass Fractionation and Conversion

GVL has proven to be a highly effective solvent for the fractionation of lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin. A GVL/water mixture, often with a small amount of acid catalyst, can effectively dissolve lignin and hemicellulose, leaving behind a relatively pure cellulose pulp. This process allows for the valorization of all three major biomass components. The extracted lignin is of high quality and suitable for further conversion into valuable aromatic chemicals.

Diagram: GVL-based Biomass Fractionation Workflow

Caption: A simplified workflow for the fractionation of lignocellulosic biomass using a GVL/water system.

Organic Synthesis

GVL's properties make it a suitable green solvent for a variety of organic reactions. It has been successfully employed in catalysis, including cross-coupling reactions, where it can sometimes offer advantages over traditional solvents. Its polar aprotic nature and high boiling point allow for a wide range of reaction temperatures.

In the field of drug development, GVL is being explored as a sustainable solvent for solid-phase peptide synthesis (SPPS), a process that traditionally relies on large volumes of hazardous solvents like DMF. However, a key consideration is the potential for GVL to undergo ring-opening in the presence of strong bases, which are used in the Fmoc deprotection step of SPPS.

Diagram: GVL Ring-Opening in the Presence of an Amine

Caption: Simplified mechanism of GVL ring-opening by an amine nucleophile.

Experimental Protocols

Synthesis of GVL from Levulinic Acid

Objective: To synthesize gamma-valerolactone (GVL) via the catalytic hydrogenation of levulinic acid (LA).

Materials:

-

Levulinic acid (LA)

-

5% Ru/C catalyst

-

Methanol (solvent)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a typical experiment, charge the autoclave reactor with a solution of levulinic acid in methanol (e.g., 5 wt% solution).

-

Add the 5% Ru/C catalyst to the reactor. The catalyst loading is typically around 5% of the mass of levulinic acid.

-

Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).

-

Begin stirring and heat the reactor to the target temperature (e.g., 130 °C).

-

Maintain the reaction conditions for a set period (e.g., 160 minutes), monitoring the pressure to gauge hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with additional methanol to ensure complete product recovery.

-

Remove the methanol from the filtrate using a rotary evaporator to yield the crude GVL product.

-

The product can be further purified by distillation if required.

Analysis:

-

The conversion of levulinic acid and the selectivity to GVL can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.

Biomass Fractionation using GVL

Objective: To fractionate lignocellulosic biomass into cellulose, hemicellulose, and lignin using a GVL/water solvent system.

Materials:

-

Lignocellulosic biomass (e.g., poplar wood chips, corn stover), dried and milled

-

Gamma-valerolactone (GVL)

-

Deionized water

-

Sulfuric acid (or other acid catalyst)

-

High-pressure reactor with stirring and temperature control

-

Filtration apparatus

-

Dialysis tubing (for lignin purification)

-

Freeze-dryer

Procedure:

-

Prepare the GVL/water solvent mixture to the desired ratio (e.g., 80:20 v/v GVL:water).

-

Add the acid catalyst to the solvent mixture (e.g., 10 mM H₂SO₄).

-

Load the milled biomass into the reactor at a specific solid-to-liquid ratio.

-

Add the GVL/water/acid solution to the reactor.

-

Seal the reactor and heat it to the desired temperature (e.g., 120-180 °C) with stirring for a specified time (e.g., 1-2 hours).

-

After the reaction, cool the reactor and separate the solid (cellulose-rich pulp) from the liquid fraction (containing dissolved lignin and hemicellulose sugars) by filtration.

-

Wash the solid pulp thoroughly with hot water to remove residual GVL and soluble sugars.

-

To precipitate the lignin from the liquid fraction, add an excess of water (as an anti-solvent).

-

Collect the precipitated lignin by filtration or centrifugation.

-

The lignin can be further purified by redissolving in a suitable solvent (e.g., acetone), reprecipitating in acidified water, and then dialyzing against deionized water, followed by freeze-drying.

-

The hemicellulose sugars in the aqueous fraction can be analyzed and further processed.

Analysis:

-

The composition of the raw biomass and the resulting cellulose pulp (glucan, xylan, lignin content) can be determined using standard analytical procedures (e.g., NREL protocols).

-

The purity and structure of the extracted lignin can be characterized by techniques such as Gel Permeation Chromatography (GPC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Table 2: Representative Conditions and Yields for GVL Synthesis from Levulinic Acid

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | LA Conversion (%) | GVL Selectivity (%) | Reference |

| 5% Ru/C | Methanol | 130 | 1.2 | 92 | 99 | |

| Ru-Mg/Al mixed oxide | Water | 150 | (from Formic Acid) | ~100 | up to 99 | |

| NiCu/SOD | Water | 200 | 3.0 | 100 | >75 |

Table 3: Example of Biomass Fractionation Efficiency using GVL

| Biomass | GVL:Water (v/v) | Catalyst | Temperature (°C) | Delignification (%) | Lignin Recovery (%) | Reference |

| Norway Spruce | 80:20 | H₂SO₄ (10 mM) | 140 | 67 | 50 | |

| Norway Spruce | 60:40 | H₃PO₄ (10 mM) | 180 | 78 | 66 | |

| Poplar | - | - | 120 (1h) | - | 54.8 |

Conclusion

Gamma-valerolactone stands out as a highly promising sustainable solvent with a broad spectrum of applications. Its renewable origin, favorable safety profile, and versatile solvent properties position it as a key enabler for greener chemical processes. For researchers, scientists, and drug development professionals, understanding the fundamental principles of GVL, from its synthesis to its behavior in various chemical environments, is crucial for harnessing its full potential. The experimental protocols and quantitative data presented in this guide offer a starting point for the practical implementation of GVL in the laboratory and beyond, paving the way for more sustainable and environmentally responsible chemical innovation.

References

- 1. A Comparative Study of Lignin Recovery Conditions Using GVL Organosolv and Lignin Characterization – CESTAP [cestap.se]

- 2. Collection - A Comparative Study of Lignin Recovery Conditions Using GVL-Organosolv and Lignin Characterization - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]

- 3. One-pot transformation of furfural into γ-valerolactone catalyzed by a hierarchical Hf-Al-USY zeolite with balanced Lewis and Brønsted acid sites - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 4. γ-Valerolactone (GVL): An eco-friendly anchoring solvent for solid-phase peptide synthesis [spiral.imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis and Characterization of Gamma-Valerolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Valerolactone (GVL), with the IUPAC name 5-methyloxolan-2-one, is a five-membered lactone derived from biomass.[1] It is recognized as a promising green solvent and a versatile platform chemical for the synthesis of biofuels and other value-added chemicals. Its physical properties include being a clear, colorless liquid with a molecular weight of 100.12 g/mol .[1] A thorough understanding of its molecular structure and purity is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic techniques used to characterize GVL, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data with assignments, and standardized workflows are presented to aid researchers in its comprehensive analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Gamma-Valerolactone.

Table 1: ¹H NMR Spectroscopic Data for GVL

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.65 | Multiplet | 1H | H-4 |

| ~2.56 | Multiplet | 2H | H-2 |

| ~2.39 | Multiplet | 1H | H-3a |

| ~1.85 | Multiplet | 1H | H-3b |

| ~1.42 | Doublet | 3H | -CH₃ |

Data sourced from PubChem CID 7921 and ChemicalBook CB7258026.[1]

Table 2: ¹³C NMR Spectroscopic Data for GVL

Solvent: CDCl₃, Frequency: 25.16 MHz

| Chemical Shift (δ) ppm | Assignment |

| 177.24 | C-1 (C=O) |

| 77.27 | C-4 (-CH-O-) |

| 29.70 | C-3 (-CH₂-) |

| 29.06 | C-2 (-CH₂-C=O) |

| 21.03 | -CH₃ |

Data sourced from PubChem CID 7921.[1]

Table 3: Key IR Absorption Bands for GVL

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H (sp³) stretching |

| ~1770 | Strong | C=O (Lactone) stretching |

| ~1170 | Strong | C-O stretching |

Assignments based on typical IR absorption frequencies for functional groups.

Table 4: Key Raman Shifts for GVL

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H (sp³) stretching |

| ~1770 | Medium | C=O (Lactone) stretching |

| ~890 | Medium | Ring breathing mode |

Assignments based on typical Raman shifts for functional groups.

Table 5: Mass Spectrometry Fragmentation Data for GVL

Ionization Mode: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 100 | ~5.6 | [M]⁺ (Molecular Ion) |

| 85 | ~69.9 | [M-CH₃]⁺ |

| 56 | 100 | [C₃H₄O]⁺ |

| 41 | ~70.2 | [C₃H₅]⁺ |

| 28 | ~92.5 | [C₂H₄]⁺ |

Data sourced from ChemicalBook CB7258026.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of GVL are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Gamma-Valerolactone sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the GVL sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, a 30-degree pulse angle and a relaxation delay of 1-2 seconds are sufficient.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and reference the solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the FID, phase the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in GVL.

Materials:

-

Gamma-Valerolactone sample

-

FTIR spectrometer (with ATR or salt plates)

-

Pipettes

-

Acetone (for cleaning)

Procedure (ATR method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean with a soft tissue dampened with acetone and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of GVL onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum.

-

Identify and label the major absorption peaks.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy.

Materials:

-

Gamma-Valerolactone sample

-

Raman spectrometer

-

Sample holder (e.g., glass vial or NMR tube)

Procedure:

-

Sample Preparation:

-

Place the liquid GVL sample into a suitable transparent container, such as a glass vial or an NMR tube.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

-

Spectrum Acquisition:

-

Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample fluorescence or degradation.

-

Collect the scattered light over the desired spectral range.

-

-

Data Processing:

-

Process the spectrum to identify and label the Raman shifts.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of GVL.

Materials:

-

Gamma-Valerolactone sample

-

GC-MS system with an appropriate column (e.g., DB-5)

-

Solvent for dilution (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of GVL in a suitable volatile solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.

-

The gas chromatograph will separate the GVL from the solvent and any impurities.

-

Typical GC parameters might involve an initial oven temperature of 50°C, ramped up to 250°C.

-

The separated components will then enter the mass spectrometer.

-

-

Mass Spectrum Acquisition:

-

Acquire the mass spectrum in Electron Ionization (EI) mode.

-

The mass analyzer will scan a range of m/z values (e.g., 20-200 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the spectroscopic analysis and characterization of GVL.

Caption: Postulated key fragmentation pathway of GVL in Electron Ionization Mass Spectrometry.

References

Gamma-Valerolactone: A Comprehensive Technical Guide on its Ecotoxicology and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Valerolactone (GVL), a biomass-derived platform chemical, is gaining significant attention as a sustainable solvent and a precursor for biofuels and value-added chemicals.[1] Its favorable properties, including high boiling point, low vapor pressure, and miscibility with water, make it a promising green alternative to conventional volatile organic solvents.[2] This technical guide provides an in-depth analysis of the ecotoxicological profile and biodegradability of GVL, presenting key data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Ecotoxicology of Gamma-Valerolactone

Recent studies have demonstrated that Gamma-Valerolactone exhibits low acute toxicity towards a range of aquatic organisms, reinforcing its classification as a green solvent.[3] The key quantitative ecotoxicity data are summarized in the table below.

Table 1: Summary of Acute Ecotoxicity Data for Gamma-Valerolactone

| Test Organism | Endpoint | Duration | Result (mg/L) | Classification | Reference |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | > 100 | Not harmful | [3] |

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 hours | > 100 | Not harmful | [3] |

| Danio rerio (Zebrafish) | LC50 (Mortality) | 96 hours | > 100 | Not harmful |

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition or immobilization) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population.

Biodegradability of Gamma-Valerolactone

GVL is recognized as a readily biodegradable substance, indicating that it is unlikely to persist in the environment.

Table 2: Ready Biodegradability of Gamma-Valerolactone

| Test Guideline | Duration | Result | Classification | Reference |

| OECD 301 F | 28 days | 70-93% degradation | Readily Biodegradable |

Experimental Protocols

The following sections detail the methodologies employed in the key ecotoxicological and biodegradability studies cited.

Algal Growth Inhibition Test (following OECD Guideline 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, Pseudokirchneriella subcapitata.

-

Test Organism: Pseudokirchneriella subcapitata.

-

Test Type: Static.

-

Test Duration: 72 hours.

-

Test Medium: OECD Test Guideline 201 medium.

-

Test Concentrations: A range of concentrations of Gamma-Valerolactone prepared by dilution in the test medium. A control group with no GVL is also included.

-

Inoculum: An exponentially growing culture of algae is used to inoculate the test solutions to an initial cell density of approximately 1 x 104 cells/mL.

-

Test Conditions:

-

Temperature: 21-24 °C.

-

Lighting: Continuous, uniform illumination.

-

pH: Maintained between 6.0 and 9.0, not adjusted during the test.

-

-

Endpoint Measurement: Algal growth is determined by measuring the cell density (e.g., using a cell counter or spectrophotometrically by measuring absorbance) at the start of the test and after 24, 48, and 72 hours.

-

Data Analysis: The average specific growth rate is calculated for each concentration and the control. The EC50 is determined by plotting the percentage inhibition of the growth rate against the logarithm of the GVL concentration.

Acute Immobilization Test with Daphnia magna (following OECD Guideline 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Test Type: Static or semi-static.

-

Test Duration: 48 hours.

-

Test Medium: Reconstituted water as specified in OECD 202.

-

Test Concentrations: A series of GVL concentrations and a control. At least five concentrations in a geometric series are recommended.

-

Test Procedure:

-

Young daphnids are placed in test vessels containing the different GVL concentrations.

-

The vessels are incubated for 48 hours.

-

-

Test Conditions:

-

Temperature: 18-22 °C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Feeding: Daphnids are not fed during the test.

-

-

Endpoint Measurement: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The EC50 is determined using statistical methods such as probit analysis or logistic regression.

Fish Acute Toxicity Test (following OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

-

Test Organism: Danio rerio (Zebrafish).

-

Test Type: Semi-static (test solutions are renewed every 24 hours).

-

Test Duration: 96 hours.

-

Test Water: Dechlorinated tap water or reconstituted water with specific quality parameters (pH, hardness, dissolved oxygen).

-

Test Concentrations: A control and a range of at least five GVL concentrations in a geometric series.

-

Test Procedure:

-

Fish are acclimated to test conditions for at least 12 days.

-

Groups of fish (e.g., 7-10 individuals) are randomly assigned to test chambers containing the different GVL concentrations.

-

-

Test Conditions:

-

Temperature: Maintained within a narrow range, typically 22 ± 1 °C for zebrafish.

-

Photoperiod: 12-16 hours of light per day.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

-

Endpoint Measurement: Mortality is recorded at 24, 48, 72, and 96 hours. Fish are considered dead if there is no visible movement (e.g., of gills) and no reaction to gentle prodding.

-

Data Analysis: The cumulative mortality at each concentration is used to calculate the 96-hour LC50 using appropriate statistical methods.

Ready Biodegradability - Manometric Respirometry Test (following OECD Guideline 301F)

This test evaluates the potential for a substance to be rapidly and ultimately biodegraded by aerobic microorganisms.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Medium: A mineral salt medium containing the inoculum and GVL as the sole source of organic carbon.

-

Test Duration: 28 days.

-

Test Setup:

-

A known volume of the inoculated medium is placed in a closed respirometer bottle.

-

A defined amount of GVL is added to the test bottles.

-

Control bottles contain only the inoculated medium.

-

Reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel to check the viability of the inoculum.

-

-

Test Conditions:

-

Temperature: 20 ± 1 °C in the dark.

-

Agitation: Continuous stirring.

-

-

Endpoint Measurement: The consumption of oxygen is measured over the 28-day period. The amount of oxygen consumed is used to calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD) of GVL.

-

Data Analysis: The percentage degradation is plotted against time. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Proposed Microbial Biodegradation Pathway of Gamma-Valerolactone

The aerobic biodegradation of Gamma-Valerolactone is initiated by the enzymatic hydrolysis of the lactone ring, a process catalyzed by a lactonase or a similar hydrolase enzyme. This ring-opening step yields 4-hydroxyvaleric acid. Subsequently, 4-hydroxyvaleric acid is expected to be metabolized through pathways common for short-chain fatty acids, such as β-oxidation. In this proposed pathway, 4-hydroxyvaleryl-CoA is oxidized and then cleaved to produce acetyl-CoA and propionyl-CoA. These intermediates can then enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.

Conclusion

The available data strongly support the classification of Gamma-Valerolactone as an environmentally benign solvent. Its low acute aquatic toxicity and ready biodegradability are key attributes that make it a sustainable alternative to many conventional solvents with more problematic environmental profiles. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of environmental science, chemistry, and drug development, facilitating informed decisions on the use and further investigation of this promising green chemical.

References

- 1. Comparative Structure-Property Characterization of Poly(3-Hydroxybutyrate-Co-3-Hydroxyvalerate)s Films under Hydrolytic and Enzymatic Degradation: Finding a Transition Point in 3-Hydroxyvalerate Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

- 3. mdpi.com [mdpi.com]

Production of γ-Valerolactone from Levulinic Acid: An In-depth Technical Guide

The conversion of biomass-derived levulinic acid (LA) into γ-valerolactone (GVL) represents a cornerstone of modern biorefinery concepts. GVL is a versatile platform chemical with applications as a green solvent, a fuel additive, and a precursor for the synthesis of other valuable chemicals and biofuels.[1][2][3] This technical guide provides an in-depth exploration of the primary methodologies for GVL production from LA, focusing on catalytic hydrogenation and transfer hydrogenation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the experimental protocols, catalytic systems, and reaction pathways involved in this critical transformation.

Catalytic Systems and Reaction Pathways

The synthesis of GVL from LA is primarily achieved through the hydrogenation of the ketone group in LA, followed by an intramolecular esterification (lactonization).[2][4] This process can be broadly categorized into two main approaches: direct hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule such as formic acid (FA) or isopropanol.

Two principal reaction mechanisms are proposed for the conversion of LA to GVL:

-

Pathway 1: The hydrogenation of the ketone group of LA to form 4-hydroxypentanoic acid (4-HPA), an unstable intermediate. This is followed by rapid, acid-catalyzed intramolecular dehydration and cyclization to yield GVL. This pathway is generally favored at lower temperatures.

-

Pathway 2: The initial dehydration of LA to form α-angelica lactone, which is then subsequently hydrogenated to produce GVL.

The choice of catalyst is paramount in directing the reaction towards high GVL selectivity and yield. Catalytic systems are typically heterogeneous, employing a metal active phase on a solid support.

-

Noble Metal Catalysts: Ruthenium (Ru) is one of the most effective and widely studied metals for LA hydrogenation due to its high activity and stability, often on a carbon support (Ru/C). Palladium (Pd) and platinum (Pt) have also been investigated.

-

Non-Noble Metal Catalysts: Due to the high cost of noble metals, significant research has focused on developing catalysts from more abundant and less expensive metals like nickel (Ni) and copper (Cu). These are often supported on metal oxides such as Al₂O₃, ZrO₂, or SiO₂. Bimetallic catalysts, such as Cu-Ni, have demonstrated enhanced stability and activity.

Quantitative Data on GVL Production

The efficiency of GVL production is highly dependent on the interplay of the catalyst, hydrogen source, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Direct Hydrogenation with H₂

| Catalyst | Support | Temp. (°C) | H₂ Pressure (bar/MPa) | Time (h) | LA Conv. (%) | GVL Yield (%) | Reference |

| 5 wt% Ru/C | Carbon | 130 | 1.2 MPa | 2.7 | 92 | >91 | |

| 3 wt% Ru/C | Carbon | 90 | 50 bar | 3 | >95 | >95 | |

| Ru/OMS | Manganese Oxide | 100 | 30 bar | 1 | ~100 | ~99 | |

| 40% Ni/Al₂O₃ | Alumina | 180 | 30 bar | 4 | 100 | 99 | |

| 5% Ni/Al₂O₃ | Alumina | 140 | 30 bar | 4 | 90 | 75 | |

| Ni/MgAlO₂.₅ | Magnesia-Alumina | 160 | 30 bar | 1 | >99 | 99.7 | |

| NiCu/X Zeolite | Fly Ash Zeolite | 200 | 30 bar | - | 100 | >75 | |

| Cu/ZrO₂ | Zirconia | 200 | 3.5 MPa | 5 | 100 | >86 |

Catalytic Transfer Hydrogenation (CTH)

| Catalyst | H₂ Donor | Temp. (°C) | Time (h) | LA Conv. (%) | GVL Yield (%) | Reference |

| MO-Ru | Formic Acid | 150 | 1.5 | >99 | 99 | |

| CuNiAl | Formic Acid | 220 | 8 | 100 | 97.3 | |

| 10% Cu/Fe₂O₃ | Formic Acid | 250 | - | 100 | >95 | |

| Ru-PC | Isopropanol/Water | 140 | 4 | >95 | 93.8 | |

| SnO₂/SBA-15 | 2-Propanol | 180 | 8 | 85.1 | 81 | |

| ZrO₂ | Ethyl Levulinate/Ethanol | 275 | Gas-Flow | ~100 | ~70 |

Experimental Protocols

This section provides detailed methodologies for key experiments in GVL production research.

Synthesis of a Supported Metal Catalyst (Wet Impregnation)

This protocol describes a general method for preparing a supported ruthenium catalyst, which can be adapted for other metals and supports.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Support material (e.g., activated carbon, Al₂O₃, ZrO₂)

-

Distilled water

-

Drying oven

-

Tube furnace with gas flow control (N₂ and H₂)

Procedure:

-

The support material is crushed and dried in an oven at 120 °C for at least 2 hours to remove adsorbed water.

-

A precursor solution is prepared by dissolving a calculated amount of RuCl₃·xH₂O in distilled water to achieve the desired metal loading (e.g., 1-5 wt%).

-

The dried support is dispersed in distilled water under constant stirring.

-

The ruthenium precursor solution is added dropwise to the stirred support slurry.

-

The mixture is stirred for 1-2 hours at room temperature to ensure homogeneous deposition of the precursor.

-

The water is removed from the slurry using a rotary evaporator under vacuum at approximately 60 °C.

-

The resulting solid is dried overnight in an oven at 60-110 °C.

-

The dried catalyst is then calcined in a tube furnace under an inert nitrogen flow. The temperature is ramped (e.g., 5 °C/min) to 500 °C and held for 3-4 hours.

-

Following calcination, the catalyst is reduced. The gas flow is switched to hydrogen (or a H₂/N₂ mixture), and the temperature is held at 450 °C for 4-5 hours to reduce the ruthenium species to their metallic state.

-

After reduction, the furnace is cooled to room temperature under a nitrogen flow before the catalyst is collected.

Catalytic Hydrogenation of Levulinic Acid in a Batch Reactor

This protocol outlines a typical procedure for the hydrogenation of LA using a high-pressure batch autoclave.

Materials and Equipment:

-

Levulinic acid (LA)

-

Solvent (e.g., water, methanol, dioxane)

-

Heterogeneous catalyst (e.g., prepared Ru/C)

-

High-pressure stainless-steel batch autoclave (e.g., Parr or Büchi) with overhead stirrer, heating mantle, and gas inlet/outlet

-

Hydrogen (H₂) or other hydrogen source (e.g., formic acid)

-

Nitrogen (N₂) for purging

Procedure:

-

The autoclave reactor is charged with the desired amounts of levulinic acid, solvent, and the catalyst. A typical loading might be 0.025 mol LA, 0.75 g catalyst, and 30-40 mL of solvent.

-

The reactor is sealed securely.

-

The system is purged with an inert gas, such as nitrogen, three to five times to remove all air.

-

The reactor is then pressurized with hydrogen gas to the desired reaction pressure (e.g., 50 bar).

-

Stirring is initiated at a high speed (e.g., 600-1250 rpm) to ensure good mixing of the three phases (gas, liquid, solid).

-

The reactor is heated to the target reaction temperature (e.g., 90-150 °C). This point is typically considered the start of the reaction (t=0).

-

The reaction is allowed to proceed for the specified duration (e.g., 1-5 hours), with temperature and pressure monitored and maintained.

-

After the reaction time is complete, the heating is stopped, and the reactor is cooled to room temperature (e.g., using a cooling coil or compressed air).

-

The reactor is carefully depressurized by venting the excess gas.

-

The reaction mixture is collected from the autoclave.

Product Separation and Analysis

Separation and Purification:

-

The solid catalyst is separated from the liquid reaction mixture by filtration or centrifugation.

-

If an organic solvent was used, it can be removed under vacuum using a rotary evaporator to isolate the crude product.

-

If the reaction was performed in water, the product can be extracted using an organic solvent like ethyl acetate or dichloromethane. The organic phases are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

Further purification, if necessary, can be achieved by distillation.

Analysis:

-

The conversion of LA and the yield and selectivity of GVL are typically quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

GC Analysis: A gas chromatograph equipped with a capillary column (e.g., HP-INNOWAX) and a Flame Ionization Detector (FID) is commonly used. An internal standard is often added to the samples for accurate quantification.

-

Product Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the products and byproducts by comparing their mass spectra with known standards or libraries. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also used for structural confirmation of the final product.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the core pathways and workflows in GVL production.

Reaction Pathways from Levulinic Acid to GVL

General Experimental Workflow

Catalytic Transfer Hydrogenation (CTH) Logic

References

Theoretical Underpinnings of Gamma-Valerolactone Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Valerolactone (GVL), a biomass-derived platform chemical, has garnered significant attention for its potential as a green solvent and a versatile precursor for the synthesis of biofuels and value-added chemicals. A thorough understanding of the intricate reaction mechanisms governing its formation and subsequent transformations is paramount for the rational design of efficient catalytic processes. This technical guide provides a comprehensive overview of the theoretical studies elucidating the reaction mechanisms of GVL, with a focus on computational insights into its synthesis from levulinic acid, its ring-opening, and its conversion to various valuable products. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key theoretical findings, experimental methodologies, and visual representations of the core reaction pathways.

Data Presentation: Quantitative Insights from Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided invaluable quantitative data on the thermodynamics and kinetics of GVL reactions. This section summarizes key energetic parameters for the principal reaction pathways, offering a comparative basis for understanding catalyst performance and reaction feasibility.

GVL Synthesis from Levulinic Acid

The production of GVL from levulinic acid (LA) predominantly proceeds via two proposed pathways: (1) the hydrogenation of the ketone group of LA to form 4-hydroxypentanoic acid (4-HPA), followed by intramolecular esterification, and (2) the dehydration of LA to α-angelica lactone (α-AL) followed by hydrogenation. Theoretical studies have shed light on the energetic landscape of these routes.

Table 1: Calculated Activation Energies for Levulinic Acid (LA) Hydrogenation to GVL

| Reaction Step | Catalyst/Method | Activation Energy (kJ/mol) | Source(s) |

| LA Hydrogenation to 4-HPA | Ru/TiO2 (DFT) | 48 | [1] |

| 4-HPA Cyclization to GVL | Ru/TiO2 (DFT) | 81 | [1] |

| Overall Rate-Determining Step | Ru/TiO2 (DFT) | 81 | [1] |

GVL Ring-Opening

The ring-opening of GVL is a crucial step in its conversion to valuable chemicals like pentenoic acids. Theoretical calculations have been employed to understand the thermodynamics and activation barriers associated with this process.

Table 2: Thermodynamic and Kinetic Data for GVL Ring-Opening to Pentenoic Acid

| Parameter | Method | Value | Source(s) |

| Reaction Enthalpy (ΔH) | Experimental | 44.7 ± 4.3 kJ/mol | [2] |

| Reaction Entropy (ΔS) | Experimental | 71.9 ± 9.1 J·mol⁻¹·K⁻¹ | [2] |

| Reaction Gibbs Free Energy (ΔG) @ 298.15 K | Experimental | 23 kJ/mol | |

| Activation Energy for Ring-Opening on Ru(0001) | DFT | 25 kJ/mol |

GVL Conversion to 1,4-Pentanediol (1,4-PDO)

The hydrodeoxygenation of GVL to 1,4-pentanediol is a key transformation for producing valuable diols. DFT studies have elucidated the mechanism and identified the rate-limiting steps.

Table 3: Calculated Energetics for GVL Conversion to 1,4-Pentanediol (1,4-PDO) on Ru(0001)

| Reaction Step | Parameter | Energy (kJ/mol) | Source(s) |

| GVL Ring-Opening | Activation Energy | 25 | |

| GVL Ring-Opening | Reaction Energy | -31 | |

| Hydrogenation of Acyl Intermediate | Activation Energy | 146 | |

| Hydrogenation of Acyl Intermediate | Reaction Energy | 74 | |

| Overall Reaction | Reaction Energy | 74 | **** |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental procedures for key reactions involving GVL.

Catalytic Hydrogenation of Levulinic Acid to GVL

Objective: To synthesize GVL from LA using a heterogeneous catalyst.

Materials:

-

Levulinic acid (LA)

-

3 wt% Ru/C catalyst

-

Solvent (e.g., water, dioxane)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Pressurized hydrogen (H₂) or deuterium (D₂) gas

-

Syringe filter (0.45 μm)

-

Analytical equipment: NMR, HPLC, MS

Procedure:

-

The autoclave reactor is loaded with the Ru/C catalyst (e.g., 0.06 g) and a solution of LA (e.g., 0.24 mol) in the chosen solvent (e.g., 40 mL).

-

The reactor is sealed and purged with an inert gas (e.g., N₂) three times to remove air.

-

The reactor is then pressurized with H₂ or D₂ to the desired pressure (e.g., 50 bar).

-

The reaction mixture is heated to the target temperature (e.g., 90, 150, or 200 °C) and stirred at a constant speed (e.g., 600 rpm) for a set duration (e.g., 3 hours).

-

After the reaction, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is separated from the reaction mixture using a syringe filter.

-

The resulting solution is analyzed by NMR, HPLC, and MS to determine the conversion of LA and the yield of GVL.

Gas-Phase Hydrogenation of GVL

Objective: To perform the hydrogenation of GVL in the vapor phase.

Materials:

-

Gamma-Valerolactone (GVL)

-

Supported metal catalyst (e.g., Cu-Ni/Al₂O₃)

-

Fixed-bed flow reactor

-

Carrier gas (e.g., H₂)

-

Temperature and pressure controllers

-

Condenser and collection system

-

Gas chromatograph (GC) for product analysis

Procedure:

-

A fixed bed of the catalyst is packed into the flow reactor.

-

The catalyst is typically pre-treated in situ, for example, by reduction in a stream of hydrogen at an elevated temperature.

-

A carrier gas (H₂) is flowed through the reactor at a specific flow rate.

-

Liquid GVL is vaporized and introduced into the carrier gas stream before entering the reactor.

-